molecular formula C11H9ClN2O3 B7777481 methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-7-carboxylate

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-7-carboxylate

Cat. No.: B7777481
M. Wt: 252.65 g/mol
InChI Key: AKOLVCTUEUWOIR-UHFFFAOYSA-N
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Description

. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester involves several steps. The starting materials typically include quinazoline derivatives, which undergo chloromethylation and esterification reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester include:

Uniqueness

What sets 2-Chloromethyl-4-oxo-3,4-dihydro-quinazoline-7-carboxylic acid methyl ester apart from similar compounds is its specific ester functional group, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLVCTUEUWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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